molecular formula C21H24N2O4S3 B12180748 N-tert-butyl-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine

N-tert-butyl-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine

Katalognummer: B12180748
Molekulargewicht: 464.6 g/mol
InChI-Schlüssel: GOBHPGHFMXCQPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-butyl-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring followed by the introduction of tert-butyl and methylbenzenesulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-butyl-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to thiols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N-tert-butyl-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of dyes, agrochemicals, or pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-tert-butyl-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other thiazole derivatives with different substituents. Examples could be:

  • 2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazole
  • N-tert-butyl-2,4-dimethyl-1,3-thiazol-5-amine

Uniqueness

The uniqueness of N-tert-butyl-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This could make it particularly useful in certain applications where other thiazole derivatives might not be as effective.

Eigenschaften

Molekularformel

C21H24N2O4S3

Molekulargewicht

464.6 g/mol

IUPAC-Name

N-tert-butyl-2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C21H24N2O4S3/c1-14-6-10-16(11-7-14)29(24,25)19-18(23-21(3,4)5)28-20(22-19)30(26,27)17-12-8-15(2)9-13-17/h6-13,23H,1-5H3

InChI-Schlüssel

GOBHPGHFMXCQPH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.